3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
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Overview
Description
3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a chloromethyl group at the third position, a cyclopropyl group at the second position, and a fluorophenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyclopropyl-4-(4-fluorophenyl)quinoline with chloromethylating agents can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit DNA gyrase or topoisomerase, leading to the disruption of DNA replication in microbial cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline: Lacks the chloromethyl group but shares the quinoline core and other substituents.
3-(Chloromethyl)-4-(4-fluorophenyl)quinoline: Similar structure but without the cyclopropyl group.
4-(4-Fluorophenyl)quinoline: Simplified structure with only the fluorophenyl group attached to the quinoline core.
Uniqueness
3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloromethyl group allows for further functionalization, while the cyclopropyl and fluorophenyl groups contribute to its stability and biological activity .
Properties
Molecular Formula |
C19H15ClFN |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-(chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline |
InChI |
InChI=1S/C19H15ClFN/c20-11-16-18(12-7-9-14(21)10-8-12)15-3-1-2-4-17(15)22-19(16)13-5-6-13/h1-4,7-10,13H,5-6,11H2 |
InChI Key |
WVNZAEVTXOZSOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2CCl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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